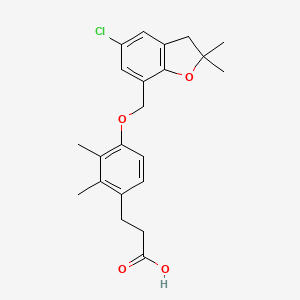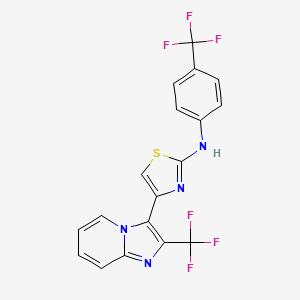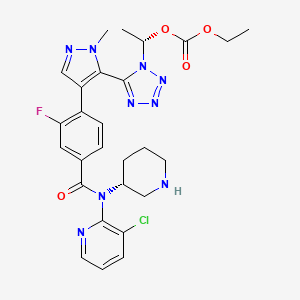
甲基四嗪-PEG4-叠氮化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-PEG4-Azide is a PEG derivative containing an azide group and a methyltetrazine moiety . The azide group enables Click Chemistry in organic solvents or aqueous media . The hydrophilic PEG spacer increases water-solubility and provides a long and flexible connection .
Synthesis Analysis
Methyltetrazine-PEG4-Azide is a heterobifunctional linker functionalized with a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and an azide for click chemistry . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage .Molecular Structure Analysis
The molecular formula of Methyltetrazine-PEG4-Azide is C17H23N7O4 . Its molecular weight is 389.41 .Chemical Reactions Analysis
Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that enables simple and efficient conversion of alkyne- or cycloalkyne-modified peptides into tetrazine-tagged peptides for subsequent ligation to TCO-labeled biopolymers .Physical And Chemical Properties Analysis
Methyltetrazine-PEG4-Azide is a solid substance . . It is soluble in DMSO, DMF, DCM, and MeOH .科学研究应用
Conversion of Alkyne-Modified Peptides or Biopolymers
“Methyltetrazine-PEG4-Azide” is a reagent used for converting alkyne-modified peptides or biopolymers into tetrazine-modified peptides or biopolymers . This conversion process is biocompatible and occurs efficiently under mild buffer conditions .
Bioorthogonal Ligation
The compound is used in bioorthogonal ligation, a process that involves the use of chemoselective reactions to label biomolecules in living systems . The tetrazine and trans-cyclooctene groups do not react or interfere with other functional groups found in biological samples but conjugate to one another with high efficiency .
Fluorescent Imaging
“Methyltetrazine-PEG4-Azide” is used in fluorescent imaging. The compound is known to act as a fluorogenic probe, which is a type of fluorescent probe that increases its fluorescence upon binding to its target . This property makes it useful in the field of bioimaging .
Synthesis of Tetrazine-Tagged Peptides
The compound is a heterobifunctional reagent that enables the simple and efficient conversion of alkyne- or cycloalkyne-modified peptides into tetrazine-tagged peptides . These tetrazine-tagged peptides can then be ligated to TCO-labeled biopolymers .
Reduction of Aggregation
The extended PEG4 spacer in “Methyltetrazine-PEG4-Azide” reduces aggregation, minimizes steric hindrance, and enhances solubility . This makes it a valuable tool in various biochemical and biophysical studies.
Click Chemistry Reactions
“Methyltetrazine-PEG4-Azide” is a heterobifunctional click chemistry reagent containing a methyltetrazine and azide moiety . The azide group can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties .
作用机制
Target of Action
Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that primarily targets alkyne- or cycloalkyne-modified peptides . These peptides are the primary targets due to their ability to undergo a conversion into tetrazine-tagged peptides .
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . The azide group in the Methyltetrazine-PEG4-Azide can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties . This reaction enables the efficient conversion of alkyne-modified peptides into tetrazine-tagged peptides .
Biochemical Pathways
The compound plays a significant role in the field of bioorthogonal chemistry, particularly in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Pharmacokinetics
The pharmacokinetics of Methyltetrazine-PEG4-Azide are influenced by its hydrophilic PEG linker, which increases the water solubility of the compound in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The result of the compound’s action is the creation of tetrazine-tagged peptides from alkyne- or cycloalkyne-modified peptides . This conversion allows for subsequent ligation to TCO-labeled biopolymers . The tetrazine-tagged peptides can then be visualized, which is particularly useful in the study of enzyme activities within complex biological systems .
Action Environment
The action of Methyltetrazine-PEG4-Azide is influenced by environmental factors such as the presence of copper catalysts and reducing agents . This makes it biocompatible and suitable for use in various environments .
安全和危害
未来方向
Methyltetrazine-PEG4-Azide has a wide range of applications. Its azide group can react with various biomolecules to form stable connections, thereby achieving modification of the target molecule . This modification can not only change the physical and chemical properties of the molecule, but also further regulate its behavior and distribution in the body . In addition to being used as a linker, Methyltetrazine-PEG4-Azide can also be used as a fluorescent marker .
属性
IUPAC Name |
3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJFUODPROPZLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-PEG4-Azide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)
